molecular formula C10H7ClN2OS B2654539 N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 2178770-58-4

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No. B2654539
CAS RN: 2178770-58-4
M. Wt: 238.69
InChI Key: RWBMZHHIIQJALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C10H7ClN2OS . It is a derivative of benzothiazole, a heterocyclic compound that has been the subject of numerous studies due to its potential biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains a prop-2-enamide group attached to the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide” and similar compounds are diverse. For instance, benzothiazole derivatives can undergo reactions such as diazo-coupling .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h2-5H,1H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBMZHHIIQJALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.